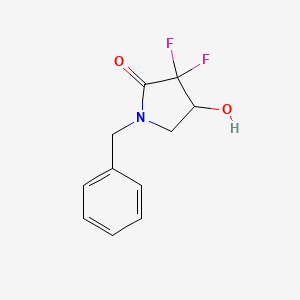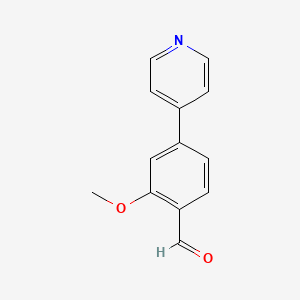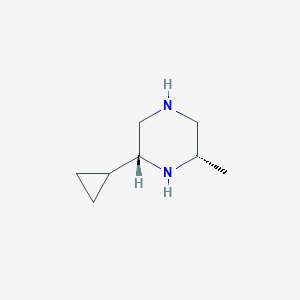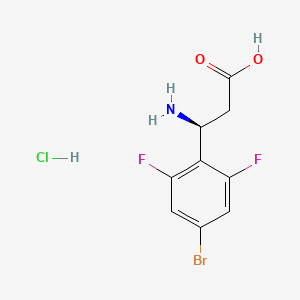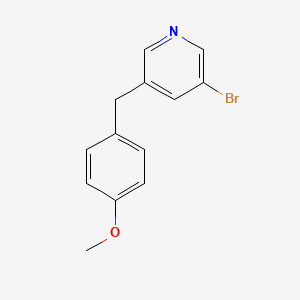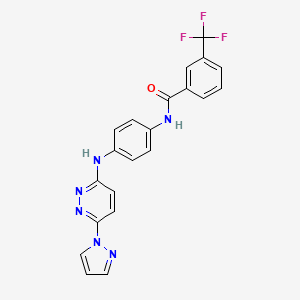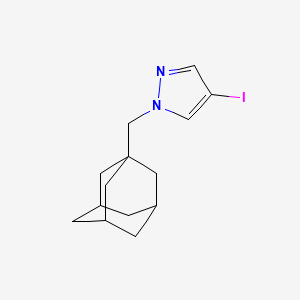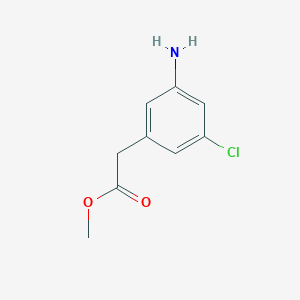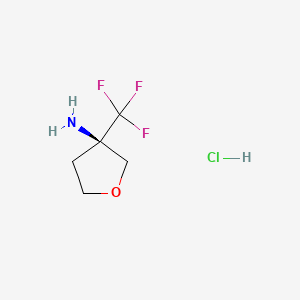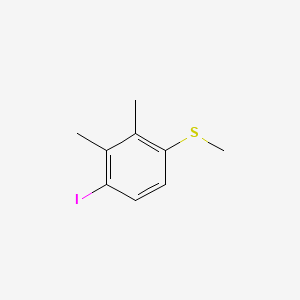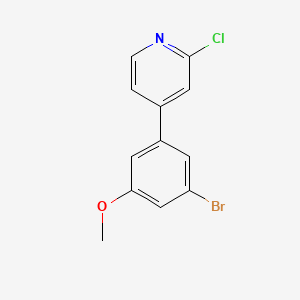
4-(3-Bromo-5-methoxyphenyl)-2-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-5-methoxyphenyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 5-position of the phenyl ring, along with a chlorine atom at the 2-position of the pyridine ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-methoxyphenyl)-2-chloropyridine typically involves the following steps:
Methoxylation: The methoxy group can be introduced at the 5-position of the phenyl ring through nucleophilic substitution using methanol in the presence of a base such as sodium hydroxide.
Chlorination: The chlorine atom at the 2-position of the pyridine ring can be introduced through direct chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(3-Bromo-5-methoxyphenyl)-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (NaOH, K2CO3).
Oxidation and Reduction: Oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4).
Coupling Reactions: Boronic acids, palladium catalysts, bases (K2CO3, Na2CO3), solvents (THF, toluene).
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation and Reduction: Oxidized or reduced forms of the compound with altered oxidation states.
Coupling Reactions: Coupled products with new carbon-carbon bonds formed through the coupling process.
科学的研究の応用
4-(3-Bromo-5-methoxyphenyl)-2-chloropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 4-(3-Bromo-5-methoxyphenyl)-2-chloropyridine depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the methoxy group can influence the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
3-Bromo-5-methoxyphenylboronic acid: Similar structure with a boronic acid group instead of the pyridine ring.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Similar structure with a methyl group at the 5-position instead of the methoxy group.
5-Bromo-3-fluoropyridine-2-carboxylic acid: Similar structure with a fluorine atom and a carboxylic acid group.
Uniqueness
4-(3-Bromo-5-methoxyphenyl)-2-chloropyridine is unique due to the specific combination of bromine, methoxy, and chlorine substituents on the phenyl and pyridine rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C12H9BrClNO |
|---|---|
分子量 |
298.56 g/mol |
IUPAC名 |
4-(3-bromo-5-methoxyphenyl)-2-chloropyridine |
InChI |
InChI=1S/C12H9BrClNO/c1-16-11-5-9(4-10(13)7-11)8-2-3-15-12(14)6-8/h2-7H,1H3 |
InChIキー |
MSAUDURHVHFXTO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C2=CC(=NC=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



